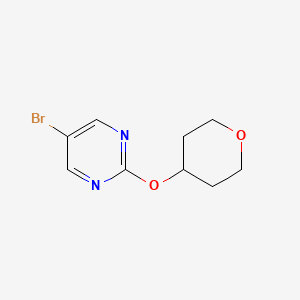

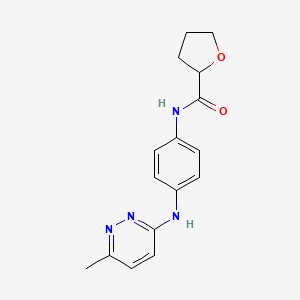

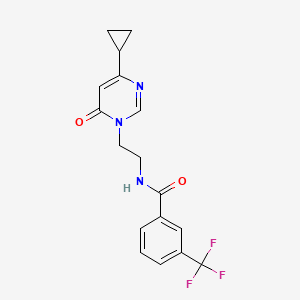

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

説明

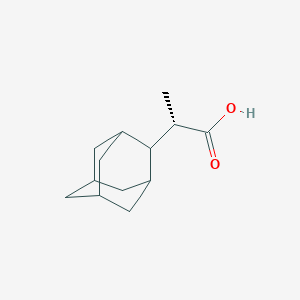

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine, also known by its chemical name N-bromo-4-hydroxy-2-pyranyloxy-pyrimidine, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound containing a nitrogen atom, a bromine atom, and a pyran ring. Due to its unique structure, it has a wide range of applications in the field of science and technology, including synthesis, medicinal chemistry, and pharmacology. It is also a key intermediate in the synthesis of other pyrimidine derivatives.

科学的研究の応用

Synthesis of Nucleosides and Antiviral Agents

The synthesis of pseudouridine and 5-β-D-ribofuranosyluridine demonstrates the utility of pyrimidine derivatives in creating nucleoside analogs. These compounds are crucial in studying RNA function and potentially developing therapeutic agents (Brown, Burdon, & Slatcher, 1968). Furthermore, the design and synthesis of pyrazolo[3,4-d]pyrimidines have shown in vivo activity on Bcr-Abl T315I mutant, highlighting their potential in targeted cancer therapies (Radi et al., 2013).

Development of Antimicrobial and Anticancer Agents

Compounds like 4,5-dihydropyrazolines carrying pyrimidine moiety have been synthesized and tested for their antioxidant, anti-inflammatory, and analgesic activities. Some compounds exhibited potent biological activities, suggesting their applicability in developing new pharmacological agents (Adhikari et al., 2012). Additionally, novel pyranochromene-containing tetrazoles fused with pyrimidines have shown promising antimicrobial activities, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).

特性

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJOQSNQZAOWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)

![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)

![1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2730262.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)